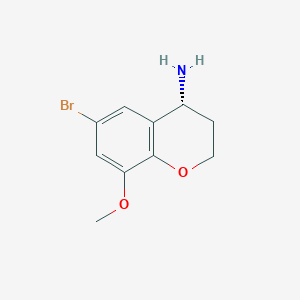

(R)-6-Bromo-8-methoxychroman-4-amine

Description

(R)-6-Bromo-8-methoxychroman-4-amine is a chiral chroman derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.12 g/mol . Its structure features a chroman backbone (a benzopyran analog) substituted with a bromine atom at position 6, a methoxy group at position 8, and an amine group at position 2. The compound’s CAS number is 1864379-29-2, and it is stored under unspecified conditions .

These structural features influence solubility, reactivity, and binding affinity in pharmacological contexts.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

(4R)-6-bromo-8-methoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12BrNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |

InChI Key |

GZHFFPDJAULALC-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OCC[C@H]2N)Br |

Canonical SMILES |

COC1=CC(=CC2=C1OCCC2N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

Bromination: Introduction of a bromine atom at the 6th position of the chroman ring.

Methoxylation: Addition of a methoxy group at the 8th position.

Amination: Introduction of an amine group at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective bromination, and controlled amination are employed to achieve the desired product.

Types of Reactions:

Oxidation: ®-6-Bromo-8-methoxychroman-4-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of (R)-6-Bromo-8-methoxychroman-4-amine as a novel antidepressant. It is believed to interact with serotonin transporters and receptors, exhibiting properties similar to established antidepressants. For instance, research indicates that derivatives of chroman-4-one can inhibit serotonin reuptake, suggesting a mechanism that could lead to rapid antidepressant effects .

Alzheimer’s Disease Diagnosis

A significant application of this compound is in the diagnosis of Alzheimer’s disease. It has been shown to bind effectively to beta-amyloid plaques, which are characteristic of Alzheimer's pathology. In vitro studies demonstrated that derivatives like (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to these plaques, with Ki values indicating strong potential for use as diagnostic imaging agents .

| Compound Name | Binding Affinity (Ki) | Application |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM | Diagnostic imaging for Alzheimer's disease |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 nM | Diagnostic imaging for Alzheimer's disease |

Neuroprotective Effects

In addition to its diagnostic potential, this compound has been investigated for its neuroprotective effects. Studies suggest that it may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Compounds that inhibit MAO-B can potentially provide therapeutic benefits for conditions such as Parkinson’s disease .

In Vitro Studies on Alzheimer’s Disease

A study conducted by Ganand et al. synthesized various derivatives of chromanones and evaluated their binding affinities to beta-amyloid plaques. The findings indicated that this compound derivatives had superior binding properties compared to standard imaging agents, suggesting their utility in early diagnosis of Alzheimer’s disease .

Evaluation of Antidepressant Properties

Another study focused on the antidepressant activity of chromanone derivatives, including this compound. The research demonstrated that these compounds could significantly inhibit serotonin reuptake and showed promise in animal models for rapid antidepressant effects .

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to (R)-6-Bromo-8-methoxychroman-4-amine, differing primarily in substituent positions and functional groups:

| Compound Name | Molecular Formula | Substituents (Position) | CAS Number | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₂BrNO₂ | Br (6), OCH₃ (8), NH₂ (4) | 1864379-29-2 | 258.12 | (R) |

| 6-Bromo-7-methylchroman-4-amine | C₁₀H₁₂BrNO | Br (6), CH₃ (7), NH₂ (4) | 13434-19-0 | 242.11 | Not specified |

Substituent Effects and Physicochemical Properties

Positional and Functional Group Differences :

- 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0) replaces the methoxy group at position 8 with a methyl group at position 7 . The methyl group is less polar than methoxy, reducing hydrophilicity and altering electronic effects on the aromatic ring.

- The bromine at position 6 is conserved in both compounds, suggesting shared reactivity in halogen-mediated interactions (e.g., in enzyme inhibition or material synthesis).

Stereochemical Considerations :

- The (R)-configuration in the target compound may confer distinct binding preferences compared to racemic mixtures or the (S)-enantiomer. In contrast, 6-Bromo-7-methylchroman-4-amine’s stereochemistry is unspecified, limiting direct pharmacological comparisons .

Molecular Weight and Solubility :

- The methoxy group in the target compound increases its molecular weight (258.12 vs. 242.11) and likely enhances solubility in polar solvents compared to the methyl-substituted analog.

Biological Activity

(R)-6-Bromo-8-methoxychroman-4-amine is a compound belonging to the chroman family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a methoxy group attached to a chroman backbone. This configuration contributes to its unique biological properties. The stereochemistry of the compound, particularly the (R)-configuration, plays a crucial role in its interaction with biological targets, influencing its selectivity and potency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.

- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that control cell growth and survival.

- Gene Expression Regulation : The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing new antimicrobial agents .

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on breast and lung cancer cell lines, demonstrating significant cytotoxicity .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating the activity of inflammatory mediators .

Case Studies and Research Findings

Several studies have investigated the biological activity of chroman derivatives similar to this compound. Below is a summary table highlighting key findings from these studies:

| Study | Compound | Activity Tested | Results |

|---|---|---|---|

| 1 | 6-Bromo-chroman derivatives | Anticancer | Significant inhibition of cell proliferation in MCF-7 breast cancer cells (IC50 = 19 µM) |

| 2 | Chroman-4-one derivatives | Antimicrobial | Exhibited potent activity against Staphylococcus aureus |

| 3 | 8-Methoxychroman derivatives | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of chroman derivatives indicates that modifications in the chroman structure significantly impact their biological efficacy. For example, variations in substituents at specific positions on the chroman ring can enhance or diminish anticancer activity. The presence of halogen atoms, such as bromine, often increases potency due to improved binding affinity to target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.